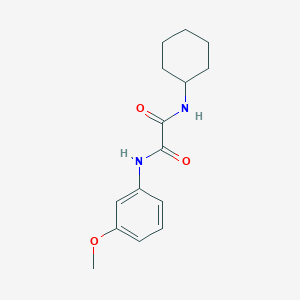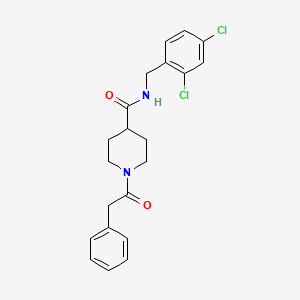
N-(3-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide
説明
N-(3-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as CTX-0294885 and is a potent inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a crucial enzyme involved in T-cell activation and has been identified as a potential target for the treatment of autoimmune diseases and cancer.
作用機序
N-(3-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide inhibits the PKCθ enzyme by binding to its ATP-binding site. This binding prevents the enzyme from phosphorylating downstream targets, leading to the inhibition of T-cell activation. The inhibition of PKCθ has been shown to be effective in the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit T-cell activation by blocking the PKCθ enzyme. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and the proliferation of T-cells. The compound has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has several advantages for lab experiments. The compound is highly potent and selective for PKCθ, making it a valuable tool for studying the role of this enzyme in T-cell activation and other biological processes. The compound is also stable and easy to handle, making it suitable for use in a variety of experimental setups.
However, there are also limitations to the use of this compound in lab experiments. The compound is relatively expensive, which may limit its availability for some researchers. Additionally, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of N-(3-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide. One potential direction is the investigation of the compound's efficacy in clinical trials for the treatment of autoimmune diseases and cancer. Another direction is the exploration of the compound's potential use in the treatment of chronic pain and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of autoimmune diseases, cancer, chronic pain, and neurological disorders. The compound's potent inhibition of the PKCθ enzyme makes it a valuable tool for studying T-cell activation and other biological processes. However, further research is needed to fully understand the compound's mechanism of action and potential off-target effects before it can be used in clinical settings.
科学的研究の応用
N-(3-chlorophenyl)-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies as a potent inhibitor of PKCθ, making it a potential candidate for the treatment of autoimmune diseases and cancer. The compound has also been investigated for its potential use in the treatment of chronic pain, inflammation, and neurological disorders.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c13-9-2-1-3-10(8-9)14-11(16)12(18)15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTMVIDWBHIERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4741387.png)


![5-{[(5-hydroxypentyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4741416.png)

![N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4741429.png)

![4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4741431.png)

![3-(2-ethyl-6-methylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741449.png)
![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4741471.png)
![methyl 2-[({2-[(methoxycarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4741480.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4741487.png)